2-Bromo-5-chloro-N-(2,2-difluoroethyl)benzamide
Description
2-Bromo-5-chloro-N-(2,2-difluoroethyl)benzamide is a halogenated benzamide derivative characterized by a benzamide core substituted with bromo and chloro groups at the 2- and 5-positions, respectively, and a 2,2-difluoroethylamine moiety at the amide nitrogen. These features are often optimized in drug discovery for enhanced bioavailability and target binding .
Properties
IUPAC Name |
2-bromo-5-chloro-N-(2,2-difluoroethyl)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrClF2NO/c10-7-2-1-5(11)3-6(7)9(15)14-4-8(12)13/h1-3,8H,4H2,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVWICFEAFLBFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C(=O)NCC(F)F)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClF2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.51 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of 3-Chlorobenzoic Acid
A widely adopted method involves electrophilic bromination using NBS in concentrated sulfuric acid with iodine catalysis.
Procedure :
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Dissolve 3-chlorobenzoic acid (1.0 equiv) in H₂SO₄ at ≤10°C.
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Add iodine catalyst (0.1–0.5 mol%) followed by NBS (1.1 equiv) in batches.
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Stir at 15°C for 2–10 hours, then warm to 25–55°C for 1–6 hours.
Mechanistic Insight :
Alternative Route: Diazonium Salt Bromination
For substrates with amino groups, a Sandmeyer-type reaction may be employed:
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Diazotize 2-amino-5-chlorobenzoic acid with NaNO₂/HCl at 0–5°C.
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Treat with CuBr/HBr to replace the diazo group with bromine.
Limitations : Requires aniline precursors and careful temperature control.
Conversion to Acyl Chloride Intermediate
Thionyl Chloride (SOCl₂) Method
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Reflux 2-bromo-5-chlorobenzoic acid (1.0 equiv) with excess SOCl₂ (3–5 equiv) for 4–6 hours.
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Remove excess SOCl₂ under reduced pressure.
Advantages : Near-quantitative conversion, minimal byproducts.
Oxalyl Chloride Alternative
For acid-sensitive substrates:
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Use oxalyl chloride (1.2 equiv) with catalytic DMF in dichloromethane.
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Stir at room temperature for 2 hours.
Amidation with 2,2-Difluoroethylamine
Direct Aminolysis of Acyl Chloride
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Solvent: Tetrahydrofuran (THF) or 1,4-dioxane.
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Base: Triethylamine (1.5 equiv) to scavenge HCl.
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Stoichiometry: Acyl chloride (1.0 equiv), amine (1.2–1.5 equiv).
Procedure :
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Add 2,2-difluoroethylamine dropwise to the acyl chloride in THF at 0°C.
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Warm to room temperature and stir for 6–8 hours.
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Concentrate and purify via column chromatography (petroleum ether/ethyl acetate).
Benzooxazinedione Intermediate Route
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Convert 2-bromo-5-chlorobenzoic acid to 1,3-oxazine-2,4-dione using triphosgene.
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React with 2,2-difluoroethylamine (3.0 equiv) in THF at 60°C for 12 hours.
Advantages : Avoids handling hygroscopic acyl chlorides.
Comparative Analysis of Synthetic Routes
| Method | Bromination Yield | Amidation Yield | Total Yield | Scalability |
|---|---|---|---|---|
| NBS/H₂SO₄ + Direct Aminolysis | 90% | 85% | 76.5% | High |
| Sandmeyer + Oxazinedione Route | 75% | 88% | 66% | Moderate |
Key Observations :
-
The NBS-mediated bromination followed by direct aminolysis offers superior overall yield (76.5%).
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Oxazinedione intermediates mitigate moisture sensitivity but add synthetic steps.
Optimization Strategies and Challenges
Bromine Positioning
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-chloro-N-(2,2-difluoroethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-Bromo-5-chloro-N-(2,2-difluoroethyl)benzamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of potential pharmaceutical agents.
Agrochemicals: The compound is investigated for its potential use as a pesticide or herbicide.
Material Science: It can be used in the development of new materials with specific properties.
Biological Studies: The compound is studied for its interactions with biological targets and its potential biological activities.
Mechanism of Action
The mechanism of action of 2-Bromo-5-chloro-N-(2,2-difluoroethyl)benzamide involves its interaction with specific molecular targets. The presence of bromine, chlorine, and difluoroethyl groups can influence its binding affinity and selectivity towards these targets. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following table highlights key structural analogs and their distinguishing features:
*Estimated based on substituent contributions.
Key Research Findings
- Structural Similarity Analysis: Compounds like CAS 926304-76-9 (52.71% similarity) and CAS 36082-45-8 (52.17% similarity) share the benzamide core but differ in substituent electronegativity and steric bulk .
- Halogen Positioning: Analogous benzoic acids (e.g., 2-Bromo-4-fluoro-5-methylbenzoic acid, similarity = 0.94 ) highlight that bromo/chloro positioning significantly affects reactivity and downstream amide formation.
- Metabolic Stability: Fluorinated alkyl chains (e.g., 2,2-difluoroethyl) improve metabolic stability compared to non-fluorinated analogs, as seen in discontinued fluorinated compounds from CymitQuimica .
Biological Activity
2-Bromo-5-chloro-N-(2,2-difluoroethyl)benzamide is a halogenated benzamide compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features:
- Bromine at the 2-position
- Chlorine at the 5-position
- A difluoroethyl group attached to the nitrogen of the benzamide moiety
These structural characteristics contribute to its reactivity and interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities, primarily linked to its potential as a bioactive molecule. It is part of a broader class of compounds known for their diverse applications in medicinal chemistry.
Potential Activities:
- Antimicrobial Properties : Similar compounds have shown significant activity against various pathogens, suggesting potential for this compound in treating infections.
- Cytotoxicity Against Cancer Cells : Studies indicate that benzamide derivatives can selectively accumulate in melanoma metastases, enhancing their cytotoxic effects on tumor cells . The compound may exhibit similar properties due to its structural similarities with other active benzamides.
- Enzyme Modulation : The compound's unique halogenated substituents may enhance its potency and selectivity in modulating enzyme activities involved in metabolic pathways.
The mechanism of action for this compound is not fully elucidated but is believed to involve:
- Binding Affinity : Interaction studies reveal that the compound may bind to various molecular targets, including enzymes and receptors, influencing their activity.
- DNA Interaction : Similar compounds have demonstrated high DNA binding affinity, which may contribute to their cytotoxic effects against cancer cells .
Table 1: Comparison of Biological Activities of Related Compounds
| Compound Name | Biological Activity | Mechanism of Action |
|---|---|---|
| This compound | Potential antimicrobial and cytotoxic | Enzyme modulation and DNA interaction |
| N-(2-Dialkylaminoethyl)benzamides | Selective accumulation in melanoma | Targeting melanin binding sites |
| 4-Amino-5-chloro-N-(difluoromethyl)benzamide | Dopaminergic activity | Receptor binding affinity |
Case Study: Cytotoxicity in Melanoma
A study on N-(2-Dialkylaminoethyl)benzamides highlighted their selective accumulation in melanoma cells, leading to enhanced cytotoxicity. This effect was attributed to their ability to interact with melanin and influence pH levels within melanosomes, ultimately affecting tyrosinase activity and DNA binding . Such findings suggest that this compound may exhibit similar targeting characteristics.
Q & A
Q. What are the optimal synthetic routes for 2-Bromo-5-chloro-N-(2,2-difluoroethyl)benzamide, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves coupling 2-bromo-5-chlorobenzoic acid derivatives with 2,2-difluoroethylamine. Key parameters include:
- Reagents : Thionyl chloride (SOCl₂) or oxalyl chloride for acid activation .
- Solvents : Dichloromethane (DCM) or benzene under reflux (4–12 hours), with yields influenced by temperature control (0–50°C) .
- Catalysts : N-methylacetamide or N,N-dimethylformamide (DMF) as catalysts for amide bond formation .
- Purification : Column chromatography or recrystallization to isolate the product. Monitor by <sup>1</sup>H/<sup>13</sup>C NMR and LC-MS to confirm purity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
